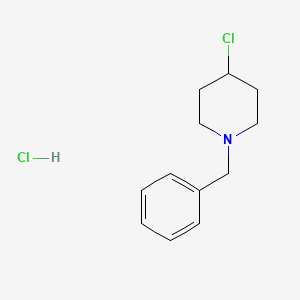

1-Benzyl-4-chloropiperidine hydrochloride

Description

1-Benzyl-4-chloropiperidine hydrochloride is a piperidine derivative with the molecular formula C₁₂H₁₆ClN·HCl (base: C₁₂H₁₆ClN, MW 209.71 g/mol; hydrochloride salt MW ≈ 246.18 g/mol). It is characterized by a benzyl group at the 1-position and a chlorine substituent at the 4-position of the piperidine ring . Key identifiers include ChemSpider ID 2283324 and CAS RN 67848-71-7. The compound is commercially available (e.g., City Chemical LLC) and is primarily utilized in pharmaceutical research as a synthetic intermediate or structural motif in drug design .

Properties

IUPAC Name |

1-benzyl-4-chloropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKKMIMUBHLTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176348 | |

| Record name | 1-Benzyl-4-chloropiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-57-5 | |

| Record name | Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21937-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-chloropiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021937575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-chloropiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-chloropiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 4-piperidine derivatives with Benzyl Chloride

One common route involves the alkylation of 4-substituted piperidine derivatives with benzyl chloride under basic conditions.

- Starting material: 4-piperidine ethyl formate hydrochloride.

- Reagents: Benzyl chloride, sodium bicarbonate as base.

- Solvent: Dehydrated alcohol.

- Conditions: Reflux for 3 hours.

- Work-up: Cooling, filtration, washing with dehydrated alcohol, concentration, and extraction with toluene and water.

- Yield: Approximately 93.8% (based on benzyl chloride).

- Product: 1-benzyl-4-piperidine ethyl formate (pale yellow oily liquid).

This method was described with detailed NMR and mass spectrometry data confirming product identity.

Oxidation of 1-Benzyl-4-piperidinemethanol to Aldehyde (Related Intermediate)

Though this step is for preparing 1-benzyl-4-piperidinecarboxaldehyde, it is relevant as a precursor or side intermediate in synthetic routes.

- Oxidation system: 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate, and sodium bromide.

- Solvents: Dichloromethane preferred.

- Temperature: 0–40°C, optimally 20–25°C.

- Reaction time: 5–12 hours.

- Yields: 80–96% with high purity (~99% HPLC).

- Advantages: Mild conditions, high selectivity, minimal side reactions, suitable for industrial scale.

This method offers a gentle alternative to harsher oxidizing agents such as oxalyl chloride.

Benzylation of 4-Piperidone Hydrochloride

Another route to related intermediates involves benzylation of 4-piperidone hydrochloride:

- Reactants: 4-piperidone monohydrate hydrochloride, potassium carbonate, benzyl bromide.

- Solvent: Dry N,N-dimethylformamide (DMF).

- Conditions: Stirring at room temperature for 0.5 h, then heating at 65°C for 14 h.

- Work-up: Cooling, filtration, quenching with ice water, extraction with ethyl acetate, washing, drying, and crystallization.

- Yield: Approximately 89.3%.

- Product: 1-Benzyl-4-piperidone, a key intermediate for further transformations.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Alkylation of 4-piperidine ethyl formate hydrochloride with benzyl chloride | 4-piperidine ethyl formate hydrochloride | Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3 h | 93.8 | 98.7% | High yield, straightforward |

| Reduction with aluminum-morpholine complex | 1-benzyl-4-piperidine ethyl formate | Aluminum-morpholine complex, 0°C, 2 h + 1 h | 96.5 | 99% | Controlled low temperature required |

| Oxidation of 1-benzyl-4-piperidinemethanol | 1-benzyl-4-piperidinemethanol | TEMPO, NaIO4, NaBr, CH2Cl2, 20–25°C, 5–12 h | 80–96 | ~99% | Mild, selective, industrial scale |

| Benzylation of 4-piperidone hydrochloride | 4-piperidone hydrochloride | Benzyl bromide, K2CO3, DMF, 65°C, 14 h | 89.3 | Not specified | Useful for related intermediate |

Research Findings and Notes on Preparation

- Selectivity and Mild Conditions : The TEMPO/NaIO4/NaBr oxidation system stands out for its mild reaction conditions, high selectivity, and high yield, avoiding over-oxidation and side reactions common with harsher oxidants.

- Industrial Viability : The methods described, especially the oxidation and alkylation steps, are suitable for scale-up, with documented yields above 90% and high product purity.

- Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, particularly in oxidation steps.

- Purification : Organic layer washing, drying over anhydrous sodium sulfate, and vacuum distillation or crystallization are standard purification techniques.

- Temperature Control : Low temperatures (0–25°C) are critical in reduction and oxidation steps to minimize side reactions.

- Byproducts and Side Reactions : Use of sodium bicarbonate or potassium carbonate bases helps neutralize HCl formed during alkylation and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-chloropiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1-Benzyl-4-chloropiperidine hydrochloride has been primarily studied for its potential effects on the central nervous system. Key pharmacological applications include:

- Dopamine Receptor Modulation : The compound has been shown to act as a monoamine releasing agent, selectively enhancing dopamine release over serotonin. It exhibits significant efficacy as a norepinephrine releaser, which is crucial for developing treatments for disorders like depression and ADHD .

- Antipsychotic Potential : Research indicates that derivatives of 1-benzyl-4-chloropiperidine may serve as dopamine D4 receptor antagonists. These compounds are being investigated for their ability to mitigate symptoms of psychosis and prevent dyskinesias associated with Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, typically starting from simpler piperidine derivatives. The following table summarizes methods of synthesis and notable derivatives:

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- D4 Receptor Antagonism : A study discovered several D4 receptor selective compounds derived from benzyloxypiperidine scaffolds, demonstrating improved stability and efficacy compared to existing treatments for Parkinson's disease .

- Neuroprotective Effects : Research has indicated that certain analogs of 1-benzyl-4-chloropiperidine can protect against neurodegeneration in experimental models, suggesting potential therapeutic roles in neurodegenerative diseases .

- Designer Drug Identification : The compound has also been encountered as a designer drug, leading to investigations into its recreational use and associated health risks, prompting discussions about regulation and safety measures in research settings .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloropiperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is crucial in understanding its effects in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-benzyl-4-chloropiperidine hydrochloride with analogous piperidine-based hydrochlorides:

Key Observations :

- Chlorine vs. Oxygenated Groups : The 4-chloro substituent in the target compound confers distinct electronic and steric properties compared to ketone (e.g., 4-piperidone derivatives) or ester groups (e.g., carbomethoxy derivatives). This impacts solubility, with hydrochloride salts generally exhibiting higher aqueous solubility than neutral bases .

Biological Activity

1-Benzyl-4-chloropiperidine hydrochloride (BCPH) is a chemical compound belonging to the piperidine family, characterized by its molecular formula and a molecular weight of approximately 246.17 g/mol. The compound features a piperidine ring substituted with a benzyl group and a chlorine atom at the 4-position, which influences its biological activity and potential applications in medicinal chemistry and pharmacology.

Pharmacological Studies

Research indicates that compounds similar to BCPH demonstrate significant interactions with dopamine receptors, particularly the D4 receptor. For instance, studies have shown that certain benzyloxypiperidine derivatives exhibit potent antagonistic effects on D4 receptors, which are implicated in various neurological disorders including Parkinson's disease . While BCPH itself has not been extensively studied in this context, its structural analogs highlight the potential for similar activities.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its structural analogs:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Benzyl-4-chloropiperidine | Potential cannabinoid receptor ligand | Modulates neurotransmitter activity |

| D4 Receptor Antagonists | Inhibits D4 receptor activity | Important for treating dyskinesia |

| 1-Benzylpiperidine | Varies; lacks chlorine | Different reactivity and applications |

| 4-Chloropiperidine | Varies; lacks benzyl group | Affects binding properties |

Study on Cannabinoid Receptor Ligands

In a recent study focusing on cannabinoid receptor ligands derived from piperidine scaffolds, researchers explored the interactions of various compounds with cannabinoid receptors. Although BCPH was not directly tested, related compounds demonstrated significant binding affinities and selectivity towards cannabinoid receptors, suggesting that BCPH could share similar properties.

Research on D4 Receptor Antagonists

Another notable investigation involved the development of novel D4 receptor antagonists based on benzyloxypiperidine scaffolds. These compounds exhibited improved stability and selectivity compared to previous generations of D4 antagonists. The findings underscore the potential for BCPH-derived ligands to contribute to advancements in treating conditions associated with D4 receptor dysregulation .

Q & A

Q. What synthetic routes are recommended for 1-Benzyl-4-chloropiperidine hydrochloride?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., 1-benzyl-4-piperidone derivatives) suggest common strategies. A plausible route involves:

Cyclization : Reacting 4-chlorobutyryl chloride with benzyl chloride in the presence of sodium cyanide to form a piperidine backbone (cyanidation/nitrile reduction/cyclization steps) .

Amine Functionalization : Introducing the chloropiperidine moiety via nucleophilic substitution or catalytic hydrogenation, followed by hydrochlorination to yield the final product.

Key considerations include solvent selection (e.g., dichloromethane for inert conditions) and base additives (e.g., triethylamine to neutralize HCl byproducts) .

Q. What purification methods ensure high-purity isolation of this compound?

- Methodological Answer : Purification typically involves:

- Recrystallization : Using solvents like ethanol or acetone to remove impurities based on solubility differences.

- Chromatography : Employing silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) for complex mixtures .

Post-purification, confirm purity via HPLC or NMR, referencing molar mass (calculated from molecular formula) and phase transition data (e.g., melting point consistency) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Adhere to OSHA and EN 149 standards:

- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and sealed goggles to prevent exposure .

- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dark environment (<25°C) away from oxidizers to avoid decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions (e.g., stability in acidic vs. basic media) require systematic validation:

Controlled Replication : Repeat experiments under identical conditions (pH, temperature) while documenting reagent sources and equipment calibration.

Advanced Characterization : Use FT-IR to track functional group changes or mass spectrometry to identify degradation byproducts .

Cross-Reference : Compare findings with structurally similar compounds (e.g., 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride) to infer reactivity patterns .

Note: Gaps in data (e.g., "No Data Available" for hazardous reactions in ) highlight the need for incremental testing under inert atmospheres .

Q. What analytical techniques optimize structural characterization in complex matrices?

- Methodological Answer : For structural confirmation and impurity profiling:

- NMR Spectroscopy : Use H/C NMR to verify benzyl and piperidine ring signals. Compare with PubChem-deposited data for analogous hydrochlorides .

- X-ray Crystallography : Resolve crystal structure discrepancies (e.g., bond angles in the piperidine ring) when purity exceeds 95% .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by correlating decomposition temperatures with literature values (e.g., phase transitions at ~68°C for related compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.